molecular formula C7H14NO3P B161486 Diethyl (2-cyanoethyl)phosphonate CAS No. 10123-62-3

Diethyl (2-cyanoethyl)phosphonate

Cat. No. B161486
CAS RN: 10123-62-3
M. Wt: 191.16 g/mol
InChI Key: LDOZIDLMPNCNDI-UHFFFAOYSA-N
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Description

Diethyl (2-cyanoethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a cyano group (–CN) and an ethyl phosphonate moiety. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Synthesis Analysis

The synthesis of diethyl (2-cyanoethyl)phosphonate-related compounds involves various strategies. For instance, diethyl [(2,2-dichloro-1-isocyano)-ethenyl]phosphonate, a related compound, can be synthesized through the reaction of diethyl phosphonate with chlorinated isocyanides. This compound acts as a push-pull olefine, allowing nucleophilic attack at the halide-substituted carbon atom and typical isocyanide reactions at the isocyano group .

Molecular Structure Analysis

The molecular structure of diethyl (2-cyanoethyl)phosphonate derivatives has been studied using different spectroscopic methods. For example, diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its halogenated derivatives have been analyzed using density functional theory (DFT) calculations, revealing details about their geometrical structure and vibrational wavenumbers . The structure of diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom, with intermolecular and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Diethyl (2-cyanoethyl)phosphonate and its analogs participate in various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . Additionally, diethyl (1-phenyl-1-trimethylsiloxymethane) phosphonate carbanion acts as an acyl anion equivalent in the preparation of α-hydroxy ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (2-cyanoethyl)phosphonate derivatives are influenced by their molecular structure. The presence of functional groups such as cyano, amino, and phosphonate affects their reactivity, stability, and potential as drug candidates. For example, molecular docking studies suggest that diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its derivatives could be effective drugs due to their stability and charge delocalization . The solution and solid-state structures of related phosphonates also provide insights into their conformation and potential intermolecular interactions .

Scientific Research Applications

Heteroatom-Directed Alkyl Cyanation of Alkynes

  • Application Summary : This compound is used as a reactant in the heteroatom-directed alkyl cyanation of alkynes . This process involves the addition of a cyano group to an alkyne to form a nitrile.

Fluorescent Substrate for Carbon-Phosphorous Lyase

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate can be used as a fluorescent substrate for the enzyme carbon-phosphorous lyase . This enzyme is involved in the breakdown of organophosphonates.

Microwave-Assisted Cleavage of Phosphate, Phosphonate, and Phorphoramide Esters

  • Application Summary : This compound is used in microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters . This process involves the breaking of these ester bonds under microwave irradiation.

Amination and Stereoselective Olefination for Synthesis of HIV-1 Antivirals

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as a reactant in the amination and stereoselective olefination for the synthesis of HIV-1 antivirals .

Base-Catalyzed Stereospecific Anti-Markovnikov Addition Reactants

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as a reactant in base-catalyzed stereospecific anti-Markovnikov addition reactions . This process involves the addition of a group to an alkene in a way that defies Markovnikov’s rule.
  • Results : The outcome of this reaction is the formation of a new compound that has the added group on the less substituted carbon of the alkene .

Synthesis of Lipophilic Oxoamides with Activity Against Phospholipase A2

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate is used in the synthesis of lipophilic oxoamides that have activity against phospholipase A2 . Phospholipase A2 is an enzyme that is involved in the metabolism of phospholipids, and inhibitors of this enzyme have potential therapeutic applications.
  • Results : The resulting compounds have potential use in the treatment of diseases that involve the activity of phospholipase A2 .

Synthesis of Triose Phosphate Isomerase Inhibitors

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate is used in the synthesis of inhibitors for the enzyme triose phosphate isomerase . This enzyme is involved in the glycolysis pathway, and inhibitors of this enzyme have potential therapeutic applications.
  • Results : The resulting compounds have potential use in the treatment of diseases that involve the activity of triose phosphate isomerase .

Formation of Protective Interphases in Battery Technology

  • Application Summary : Diethyl (2-cyanoethyl)phosphonate is used as an additive in battery technology . These additives are designed to form protective interphases that prevent parasitic carbonate oxidation, while in certain cases they stabilize electrolytes from reduction at anode surfaces or even serve as flame-retardants that postpone the thermal runaway during overcharge .
  • Results : The addition of Diethyl (2-cyanoethyl)phosphonate can improve the safety and performance of the battery .

Safety And Hazards

Diethyl (2-cyanoethyl)phosphonate is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is fatal if swallowed, in contact with skin, or if inhaled .

Future Directions

Diethyl (2-cyanoethyl)phosphonate has potential applications in various fields due to its reactivity. It can be used in the synthesis of various compounds and has potential applications in the pharmaceutical industry .

properties

IUPAC Name

3-diethoxyphosphorylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZIDLMPNCNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143803
Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-cyanoethyl)phosphonate

CAS RN

10123-62-3
Record name Diethyl (2-cyanoethyl)phosphonate
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Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Record name Diethyl (2-cyanoethyl)phosphonate
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Record name Ethanephosphonic acid, 2-cyano-, diethyl ester
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Record name Diethyl (2-cyanoethyl)phosphonate
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Synthesis routes and methods

Procedure details

A mixture of diethyl[3-(N-phthalimido)]propylphosphonate (ex. 5) (3.72 g; 11.4 mmoles), absolute ethanol (46 ml) and hydrazine hydrate (0.78 ml of 98% purity; 15.7 mmoles) is stirred at reflux for 35 min. The mixture is filtered and the solvent is distilled under vacuo. The resulting oil is dissolved in CHCl3 (10 ml) and is filtered again. Solvent removal in vacuo gives a colorless liquid (0.7 g; yield 30%). According to example 4, diethyl 3-aminopropylphosphonate (6) is also obtained from diethyl 2-cyanoethylphosphonate in an analogous fashion followed by vacuum distillation at about 115° C. and 0.18 mbar (yield 80%).
[Compound]
Name
diethyl[3-(N-phthalimido)]propylphosphonate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
C Olguín, N Laguarda-Miró, L Pascual… - Sensors and Actuators B …, 2014 - Elsevier
An electronic nose system (E-nose) with metal oxide semiconductor sensors (MOS) has been designed to discriminate and quantify different chemical warfare agents (CWA) mimics. …
Number of citations: 31 www.sciencedirect.com
BE Ivanov, VF Zheltukhin, TG Vavilova - … of the Academy of Sciences of …, 1967 - Springer
Conclusions 1. A study was made of the reactions of triethyl phosphite with Mannich bases from acetone, butanone, 3-pentanone, 2,6-dimethyl-4-heptanone, 3,3-dimethyl-2-butanone, …
Number of citations: 3 link.springer.com
RJ Wojtecki, A DeSilva, NFF Nathel… - Journal of …, 2018 - jstage.jst.go.jp
Additive manufacturing generally describes a process of producing macro scale 3D-objects by the addition (or formation) of one patterned layer, of the overall object, onto a subsequent …
Number of citations: 3 www.jstage.jst.go.jp
J Samsonowicz-Górski, D Koszelewski… - International Journal of …, 2022 - mdpi.com
An enzymatic route for phosphorous–carbon bond formation was developed by discovering new promiscuous activity of lipase. We reported a new metal-free biocatalytic method for the …
Number of citations: 4 www.mdpi.com
A Rosowsky, RA Forsch, RG Moran… - Journal of medicinal …, 1988 - ACS Publications
Analogues of methotrexate (MTX) and aminopterin (AMT) with aminophosphonoalkanoic, aminoalkanesulfonic, and aminoalkanephosphonic acid side chains in place of glutamate …
Number of citations: 55 pubs.acs.org
P Moutevelis‐Minakakis, A Neokosmidi… - Journal of peptide …, 2007 - Wiley Online Library
A variety of lipophilic 2‐oxoamides based on γ‐aminobutyric and δ‐aminovaleric analogues were synthesized. 2‐oxoamides containing a tetrazole, a thioethyl or a thioacetyl group are …
Number of citations: 17 onlinelibrary.wiley.com
D Semenzin, G Etemad-Moghadam… - The Journal of …, 1997 - ACS Publications
The Pudovik reaction (addition of organophosphorus compounds containing a labile P−H bond with alkenes and alkynes) can progess via a radical or (and) ionic mechanism. A …
Number of citations: 174 pubs.acs.org
L Pascual, S El Sayed, MD Marcos… - Chemistry–An Asian …, 2017 - Wiley Online Library
Two different acetylcholinesterase (AChE)‐capped mesoporous silica nanoparticles (MSNs), S1‐AChE and S2‐AChE, were prepared and characterized. MSNs were loaded with …
Number of citations: 7 onlinelibrary.wiley.com
I Campos, L Gil, R Martínez‐Mañez, J Soto… - …, 2010 - Wiley Online Library
An electronic tongue (ET) based on pulse voltammetry has been used to predict the presence of nerve agent mimics in aqueous environments. The electronic tongue array consists of …
BN Granzow, OA Sosa, M Gonnelli… - Limnology and …, 2021 - Wiley Online Library
In the oligotrophic ocean where inorganic phosphate (P i ) concentrations are low, microorganisms supplement their nutrient requirements with phosphorus (P) extracted from dissolved …
Number of citations: 2 aslopubs.onlinelibrary.wiley.com

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